1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity Trifluoroacetic acid is a strong acid with three fluorine atoms attached to the carbonyl carbon, making it highly electronegative and reactive
Preparation Methods
The synthesis of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by treating ethyl 4,4,4-trifluoroacetoacetate with a primary amine in the presence of acetic acid.
Cyclization: The 3-alkylamino-4,4,4-trifluorobutan-1-ol undergoes cyclization to form the azetidine ring.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions, where the azetidine ring is treated with an ethylating agent under suitable conditions.
Formation of the Trifluoroacetic Acid Salt: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetic acid salt of 1-Ethylazetidin-3-amine.
Chemical Reactions Analysis
1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Scientific Research Applications
1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. The trifluoroacetate group enhances the compound’s reactivity and binding affinity through its electronegative nature .
Comparison with Similar Compounds
1-Ethylazetidin-3-amine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: This compound also contains an azetidine ring but lacks the trifluoroacetate group.
Trifluoroacetic acid: This compound contains the trifluoroacetate group but lacks the azetidine ring.
1-Methylazetidin-3-amine: This compound contains a methyl group instead of an ethyl group on the azetidine ring.
The unique combination of the azetidine ring and the trifluoroacetate group in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethylazetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-2-7-3-5(6)4-7;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFCUBKYXAGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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